molecular formula C9H8As2Cu3O9 B13822815 tricopper;4H-chromene;diarsorate

tricopper;4H-chromene;diarsorate

Cat. No.: B13822815
M. Wt: 600.63 g/mol
InChI Key: WEVPYSPIJXRRQP-UHFFFAOYSA-H
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-chromene derivatives typically involves cycloaddition reactions. One common method is the [4 + 2] cycloaddition of enantiopure chiral salicyl N-phosphonyl imines with allenoates, catalyzed by cesium carbonate (Cs2CO3). This reaction yields functionalized 4H-chromene derivatives with excellent diastereoselectivity . Another method involves the use of a chiral Ni(II)–bis(oxazoline) complex and p-toluenesulfonic acid (p-TSOH) to form enantioenriched 4H-chromenes from ortho-quinone methides and dicarbonyls .

Industrial Production Methods

Industrial production of 4H-chromene derivatives may involve scalable multicomponent reactions (MCRs) using robust and green catalysts like CSA@g-C3N4. This method applies a condensation reaction of salicylaldehyde, thiophenol, and malononitrile, followed by purification .

Chemical Reactions Analysis

Types of Reactions

Tricopper;4H-chromene;diarsorate can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert chromene derivatives into dihydrochromenes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydrochromenes, and various substituted chromenes, depending on the reagents and conditions used.

Scientific Research Applications

Tricopper;4H-chromene;diarsorate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tricopper;4H-chromene;diarsorate involves its interaction with molecular targets such as tubulin, leading to apoptosis in cancer cells . The copper and arsenate components may enhance its reactivity and binding affinity to biological targets, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to induce apoptosis via interaction with tubulin sets it apart from other chromene derivatives .

Properties

Molecular Formula

C9H8As2Cu3O9

Molecular Weight

600.63 g/mol

IUPAC Name

tricopper;4H-chromene;diarsorate

InChI

InChI=1S/C9H8O.2AsH3O4.3Cu/c1-2-6-9-8(4-1)5-3-7-10-9;2*2-1(3,4)5;;;/h1-4,6-7H,5H2;2*(H3,2,3,4,5);;;/q;;;3*+2/p-6

InChI Key

WEVPYSPIJXRRQP-UHFFFAOYSA-H

Canonical SMILES

C1C=COC2=CC=CC=C21.[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Cu+2].[Cu+2].[Cu+2]

Origin of Product

United States

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